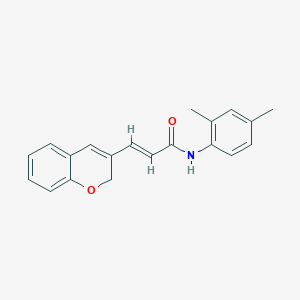
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid, is a chlorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of multiple chlorine atoms in the molecule suggests potential for unique reactivity and interactions due to the electron-withdrawing nature of the chlorine substituents.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method is described in the synthesis of 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids and related compounds, which involves a one-pot reaction of ethyl 2-(chloromethyl)-8-formylquinoline-3-carboxylate with substituted phenols, followed by intramolecular cyclization using polyphosphoric acid (PPA) . Although the specific synthesis of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid is not detailed, similar synthetic strategies could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with the potential for various interactions. For example, the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with quinoline derivatives form one-dimensional hydrogen-bonded chain structures . These structures are stabilized through hydrogen bonding and aromatic ring pi-pi associations. The molecular structure of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid would likely exhibit similar interactions, contributing to its physicochemical properties and reactivity.
Chemical Reactions Analysis
Quinoline derivatives can participate in a range of chemical reactions. The presence of a carboxylic acid group in the quinoline core, as seen in the 2-alkyl-8-quinoline carboxylic acids, allows for further functionalization through reactions such as alkylation . The chloro substituents on the quinoline ring could also undergo nucleophilic substitution reactions, potentially leading to a diverse array of derivatives for further study or application.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated quinoline derivatives are influenced by their molecular structure. The electron-withdrawing effect of the chlorine atoms would affect the acidity of the carboxylic acid group and could impact the compound's solubility, melting point, and stability. The specific properties of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid would need to be determined experimentally, but insights can be gained from related compounds, such as the 2-alkyl-8-quinoline carboxylic acids, which are synthesized through the Doebner–Miller reaction and can be modified to alter their properties .
Applications De Recherche Scientifique
Chemical Modification
Various substituted quinaldinic acids, including those with structural similarities to 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid, have been subjected to chemical modifications to explore their potential applications. For example, carboxyl groups in the quinoline series can be converted into the trichloromethyl group using phosphorus pentachloride in an excess of thionyl chloride, demonstrating the chemical versatility and potential for further functionalization of these compounds (Takahashi & Mitsuhashi, 1977).
Analytical Applications
Derivatives of quinoline carboxylic acids have been investigated as analytical reagents. For instance, quinoxaline-2-carboxylic acid and its derivatives have shown potential for the gravimetric determination of various metal ions, indicating the potential utility of similar compounds like 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid in analytical chemistry (Dutt, Sanayal, & Nag, 1968).
Synthetic Methodologies
Research has also focused on the development of synthetic methodologies for creating amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, indicating a broad interest in modifying the quinoline core for various applications. These methods, including microwave irradiation, offer efficient routes to access a wide range of derivatives for further exploration in medicinal chemistry and other fields (Bhatt, Agrawal, & Patel, 2015).
Pharmacological Potential
Although direct applications of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid in pharmacology were not found, related compounds have been studied for their biological activities. For example, substituted quinolines have been evaluated for their potential in inhibiting anaphylaxis and other pharmacological activities, suggesting that further investigation into the biological properties of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid and its derivatives could be fruitful (Erickson et al., 1979).
Propriétés
IUPAC Name |
8-chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO2/c17-8-4-5-12(18)11(6-8)14-7-10(16(21)22)9-2-1-3-13(19)15(9)20-14/h1-7H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLRDGBLIXVCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2515616.png)
![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2515617.png)
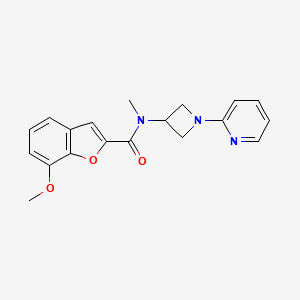

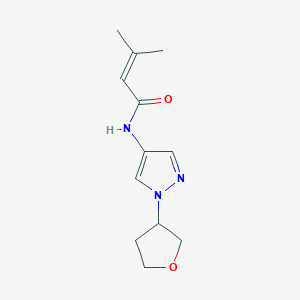
![2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2515625.png)
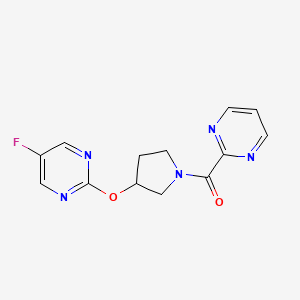
![2-[1-[2-(1-azepanyl)-2-oxoethyl]-3-indolyl]-N-(2-furanylmethyl)-2-oxoacetamide](/img/structure/B2515627.png)
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2515628.png)
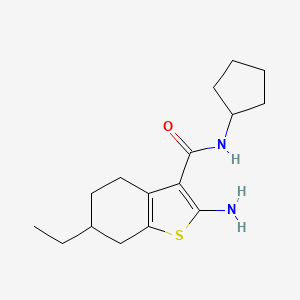
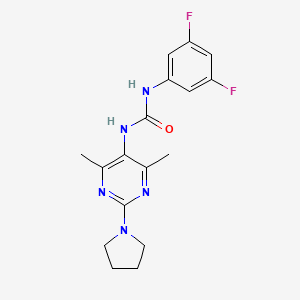
![3-chloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2515634.png)
![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)
